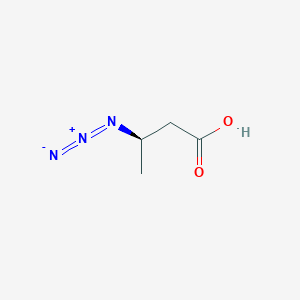![molecular formula C9H16ClN3 B15310351 3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B15310351.png)
3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-2-methylpyrazole with a suitable halogenated compound in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives.
Aplicaciones Científicas De Investigación
3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of 3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Known for its biological activity and used in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential therapeutic applications.
Pyrazolo[4,3-c]pyridine: Used in the synthesis of various bioactive molecules.
Uniqueness
3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H16ClN3 |
|---|---|
Peso molecular |
201.70 g/mol |
Nombre IUPAC |
3-ethyl-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-3-8-7(2)11-12-5-4-10-6-9(8)12;/h10H,3-6H2,1-2H3;1H |
Clave InChI |
YOELFWYIDXGINU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2CNCCN2N=C1C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


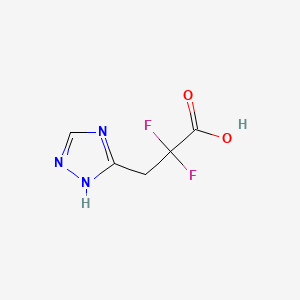

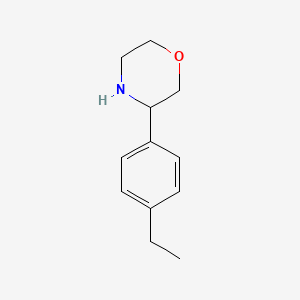
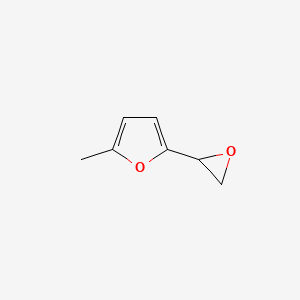

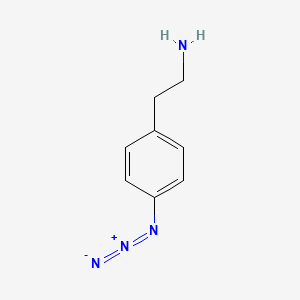


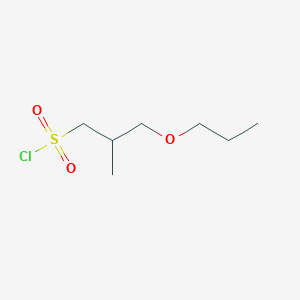
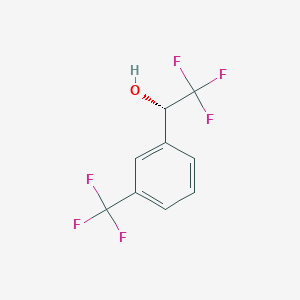
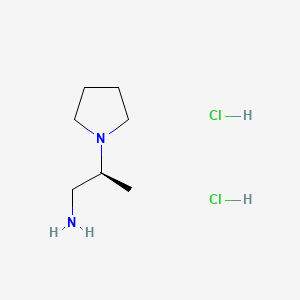
![Methyl[2-(pyridin-2-yl)propan-2-yl]amine](/img/structure/B15310358.png)
